

Comprehensive Spectroscopic Characterization and Synthesis of 2-Mercapto-5-nitronicotinonitrile

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Compound of Interest

Compound Name: 2-Mercapto-5-nitronicotinonitrile

Cat. No.: B1643598

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Executive Summary & Chemical Context

The compound **2-Mercapto-5-nitronicotinonitrile** (CAS: 31309-31-6)[1] is a highly functionalized pyridine derivative that serves as a critical nucleophilic building block in modern drug discovery. Structurally, it features three distinct functional groups—a thiol/thione, a nitrile, and a nitro group—arranged around a pyridine core. This specific substitution pattern makes it an invaluable precursor for synthesizing complex heterocyclic scaffolds, including MALT1 inhibitors for lymphoma treatment[2] and novel anti-mycobacterial agents[3].

This technical guide provides an in-depth analysis of the synthetic methodology required to produce **2-mercapto-5-nitronicotinonitrile** from its chlorinated precursor. Furthermore, it establishes a rigorous framework for its spectroscopic characterization, detailing the causality behind the observed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, with a specific focus on the solvent-dependent thione-thiol tautomerism that dictates its spectral behavior.

Synthetic Methodology & Workflow

The synthesis of **2-mercapto-5-nitronicotinonitrile** relies on the nucleophilic aromatic substitution (S_NAr) of 2-chloro-5-nitronicotinonitrile. To avoid the generation of highly toxic hydrogen sulfide gas (which occurs when using sodium hydrosulfide, NaSH), a two-step thiourea-mediated protocol is employed. This method is highly preferred due to its safety profile, high yield, and the self-purifying nature of its intermediates.

Step-by-Step Self-Validating Protocol

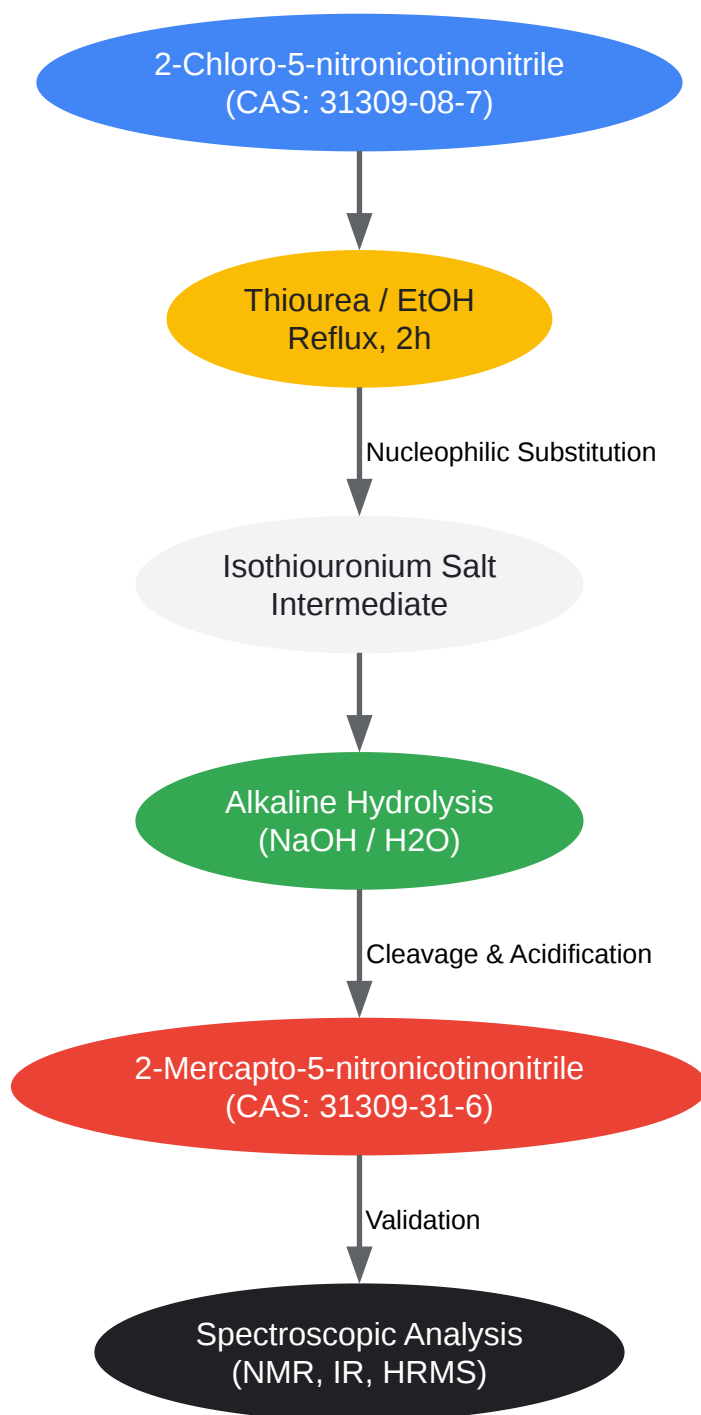
Step 1: Isothiouronium Salt Formation

- Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.45 mmol) of 2-chloro-5-nitronicotinonitrile in 25 mL of absolute ethanol.
- Reagent Addition: Add 0.46 g (6.0 mmol, 1.1 eq) of thiourea to the solution.
 - Causality: Thiourea acts as a potent, neutral sulfur nucleophile. Ethanol is selected as the solvent because it dissolves the starting materials at elevated temperatures but is a poor solvent for the resulting highly polar salt.
- Reaction: Heat the mixture to reflux (80 °C) for 2 hours.
- Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material () will disappear, and a baseline spot () will form. Simultaneously, a bright yellow precipitate will crash out of the boiling ethanol. This precipitation drives the reaction to completion via Le Chatelier's principle.
- Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol to yield the intermediate isothiuronium salt.

Step 2: Alkaline Hydrolysis & Acidification

- Hydrolysis: Suspend the isolated isothiuronium salt in 20 mL of 1M aqueous NaOH. Stir at room temperature for 1 hour.

- Causality: The strong base selectively cleaves the S-C(NH)NH₂ bond, releasing urea and generating the highly soluble sodium thiolate salt. The solution will turn a deep, homogenous red.
- Acidification: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~3.
- Validation Checkpoint: As the pH drops below the pKa of the thiol, the solution will undergo a stark color shift from deep red to yellow-orange, accompanied by the rapid precipitation of the neutral product. This visual shift is a direct, built-in validation of successful protonation.
- Final Isolation: Filter the yellow-orange solid, wash thoroughly with deionized water to remove NaCl byproducts, and dry under high vacuum for 12 hours.



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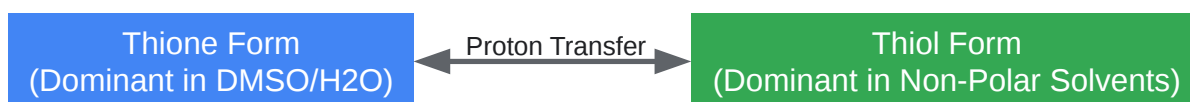
Fig 1: Synthetic workflow from precursor to final spectroscopic validation.

Spectroscopic Characterization

Thione-Thiol Tautomerism Dynamics

A critical factor in the spectroscopic analysis of 2-mercaptopyridines is their tautomeric behavior. While commonly drawn as thiols (-SH), these compounds exist predominantly as thiones (C=S) in the solid state and in polar, hydrogen-bonding solvents like DMSO.

Causality for Solvent Choice: Chloroform-d (CDCl_3) is a poor solvent for this compound due to strong intermolecular hydrogen bonding that forms insoluble dimers. DMSO- d_6 is explicitly chosen because it disrupts these dimers, fully solubilizes the compound, and stabilizes the thione tautomer, ensuring sharp, interpretable NMR signals.



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Fig 2: Solvent-dependent thione-thiol tautomerism of 2-mercaptopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are highly indicative of the thione tautomer. The pyridine ring contains only two protons (H-4 and H-6), which couple to each other with a characteristic meta-coupling constant (

Hz).

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment & Causality
N-H	14.15	br s	-	1H	Highly deshielded due to adjacent electron-withdrawing cyano group and thione resonance. Disappears upon D ₂ O exchange.
C6-H	9.08	d	2.8	1H	Deshielded by the adjacent nitro group and ring nitrogen.
C4-H	8.72	d	2.8	1H	Deshielded by the adjacent cyano and nitro groups.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Assignment & Causality
C2	176.4	C=S (Thione carbonyl-equivalent). The extreme downfield shift proves the C=S double bond character, distinct from a standard aromatic C-S (~135 ppm).
C6	143.2	Pyridine C-H adjacent to NO ₂ .
C5	138.5	Pyridine C-NO ₂ (Quaternary).
C4	136.8	Pyridine C-H adjacent to CN.
C-CN	114.2	Nitrile carbon (Quaternary).
C3	110.5	Pyridine C-CN (Quaternary). Shielded relative to other ring carbons due to anisotropic effects of the nitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy further validates the presence of the specific functional groups and supports the solid-state thione structure.

Table 3: FT-IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Causality / Structural Implication
~3150 - 2850	Broad, m	N-H stretch	Confirms the solid-state thione tautomer. Absence of a sharp S-H stretch at ~2550 cm ⁻¹ .
2235	Strong	C≡N stretch	Confirms the integrity of the cyano group, which remains unaffected during alkaline hydrolysis.
1532	Strong	Asym. NO ₂	Characteristic asymmetric stretching of the nitro group.
1348	Strong	Sym. NO ₂	Characteristic symmetric stretching of the nitro group.
1145	Medium	C=S stretch	Confirms the thione double bond.

High-Resolution Mass Spectrometry (HRMS)

Due to the acidic nature of the thione N-H proton, the compound ionizes exceptionally well in negative electrospray ionization (ESI-) mode.

Table 4: HRMS (ESI-TOF) Data

Ionization Mode	Theoretical m/z [M-H] ⁻	Experimental m/z	Error (ppm)	Formula
Negative (ESI-)	179.9873	179.9878	2.8	C ₆ H ₂ N ₃ O ₂ S ⁻

Conclusion

The synthesis and characterization of **2-mercapto-5-nitronicotinonitrile** require a nuanced understanding of heterocyclic reactivity and tautomeric equilibrium. By utilizing a thiourea-mediated S_NAr pathway, researchers can safely and efficiently generate this scaffold. The resulting spectroscopic data—most notably the extreme downfield ¹³C shift of the C2 carbon (176.4 ppm) and the broad N-H stretch in the IR spectrum—definitively prove that the compound exists predominantly as 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile in both the solid state and polar solutions. Understanding these parameters is critical for downstream applications in medicinal chemistry and rational drug design.

References

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